

(4-Bromophenyl)acetyl Chloride: Structural Information, Synthesis, and Characterization

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Compound of Interest

Compound Name: 2-(4-Bromomethyl-phenyl)-acetyl chloride

Cat. No.: B1288051

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Executive Summary

In the landscape of modern organic synthesis and drug development, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 2-(4-bromophenyl)acetyl chloride (commonly referred to as (4-bromophenyl)acetyl chloride) is a highly versatile, electrophilic reagent^[1]. It features two orthogonal reactive centers: an acyl chloride moiety that readily undergoes nucleophilic acyl substitution, and a para-substituted aryl bromide that serves as a robust handle for downstream transition-metal-catalyzed cross-coupling reactions. This whitepaper details the structural properties, optimized synthesis protocols, and self-validating characterization methods required to handle this moisture-sensitive intermediate effectively.

Physicochemical and Structural Properties

Understanding the baseline physicochemical properties of (4-bromophenyl)acetyl chloride is essential for proper storage, handling, and stoichiometric calculations. Because acyl chlorides are highly susceptible to hydrolysis, the compound must be stored under an inert atmosphere at low temperatures.

Table 1: Key Physicochemical Properties

Parameter	Specification
IUPAC Name	2-(4-bromophenyl)acetyl chloride
CAS Number	37859-24-8
Molecular Formula	C ₈ H ₆ BrClO
Molecular Weight	233.49 g/mol
Physical State	Liquid
Relative Density	1.573 g/mL
Flash Point	>110 °C
Storage Conditions	Inert atmosphere, 2-8 °C

(Data sourced from authoritative chemical inventories[1],[2])

Synthesis Workflow and Handling Protocol

The Causality of Experimental Design

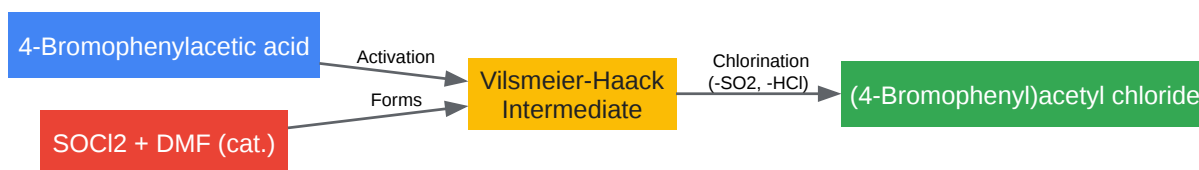
The most reliable method for synthesizing (4-bromophenyl)acetyl chloride is the chlorination of its corresponding carboxylic acid, 4-bromophenylacetic acid. While thionyl chloride (SOCl₂) is the standard chlorinating agent, using it in isolation often results in sluggish reaction kinetics requiring harsh reflux conditions that can degrade the product.

To circumvent this, researchers employ a catalytic amount of N,N-dimethylformamide (DMF). The causality here is mechanistic: DMF reacts with SOCl₂ to generate a highly electrophilic chloroiminium ion (the Vilsmeier-Haack intermediate). This intermediate attacks the carboxylic acid, drastically lowering the activation energy barrier and allowing the chlorination to proceed rapidly at room temperature while suppressing unwanted side reactions[3].

Step-by-Step Methodology

The following protocol outlines a self-validating, high-yield synthesis workflow[3]:

- **Atmospheric Control:** Flame-dry a reaction vial equipped with a septum cap. Purge the vessel with dry Nitrogen (N₂) or Argon to establish a strictly inert atmosphere. Rationale: Acyl chlorides immediately hydrolyze to carboxylic acids and HCl gas upon exposure to atmospheric moisture.
- **Reagent Loading:** Add 4-bromophenylacetic acid (2.0 g, 9.3 mmol) to the vial. Backfill the vial with N₂ three times.
- **Solvent & Catalyst Addition:** Inject 3 mL of anhydrous dichloromethane (CH₂Cl₂) to act as a heat sink for the exothermic reaction, followed by 1-2 drops of anhydrous DMF.
- **Activation:** Cool the mixture to 0 °C. Slowly add thionyl chloride (0.75 mL, ~10 mmol, 1.1 eq) dropwise via syringe.
- **Reaction Progression:** Allow the reaction to warm to room temperature. Monitor the evolution of SO₂ and HCl gases. Stir until gas evolution completely ceases (typically 2-4 hours).
- **Isolation:** Concentrate the reaction mixture under reduced pressure to strip away the volatile CH₂Cl₂ and excess SOCl₂. The resulting (4-bromophenyl)acetyl chloride is obtained as a viscous liquid and should be used immediately in downstream applications to prevent degradation.



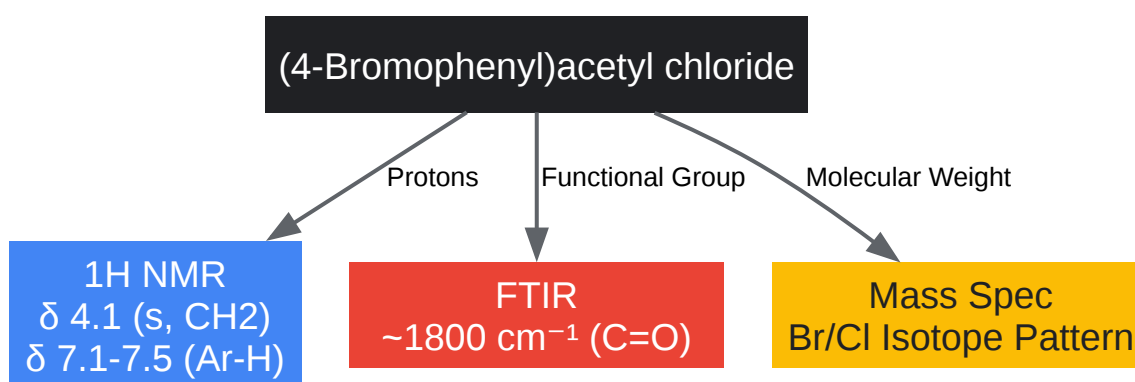
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Caption: Workflow for the synthesis of (4-Bromophenyl)acetyl chloride via SOCl₂ activation.

Analytical Characterization and Self-Validation

To ensure scientific integrity, the transformation from carboxylic acid to acyl chloride must be confirmed using orthogonal analytical techniques. Relying on a single data point is insufficient; instead, a self-validating system of NMR, FTIR, and Mass Spectrometry should be utilized.

- ^1H NMR Spectroscopy: The most diagnostic shift occurs at the benzylic methylene ($-\text{CH}_2-$) position. In the starting carboxylic acid, this singlet appears around δ 3.6 ppm. Upon conversion to the acyl chloride, the highly electron-withdrawing nature of the $-\text{COCl}$ group deshields these protons, shifting the singlet downfield to approximately δ 4.1 ppm. The aromatic region remains an AA'BB' system, presenting as two distinct doublets ($J \approx 8.4$ Hz) between δ 7.1 and 7.5 ppm, confirming the integrity of the para-substituted bromine[3].
- FTIR Spectroscopy: Tracking the carbonyl ($\text{C}=\text{O}$) stretch provides a definitive structural check. The broad O-H stretch ($2500\text{--}3300\text{ cm}^{-1}$) of the carboxylic acid will completely disappear. Simultaneously, the $\text{C}=\text{O}$ stretch shifts from $\sim 1700\text{ cm}^{-1}$ (acid) to a sharp, intense peak at $\sim 1800\text{ cm}^{-1}$, which is the hallmark of an acyl chloride.
- Mass Spectrometry (MS): High-resolution mass spectrometry will reveal a complex molecular ion multiplet. Because the molecule contains both Bromine ($\sim 50.7\%$ ^{79}Br , $\sim 49.3\%$ ^{81}Br) and Chlorine ($\sim 75.8\%$ ^{35}Cl , $\sim 24.2\%$ ^{37}Cl), the mass spectrum displays a distinct M, M+2, and M+4 isotopic pattern, verifying the presence of both halogens in the final structure.



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Caption: Analytical characterization techniques and their specific structural targets.

Downstream Reactivity and Applications

(4-Bromophenyl)acetyl chloride serves as a bifunctional linchpin in medicinal chemistry and materials science. The acyl chloride terminus is highly susceptible to nucleophilic acyl substitution, making it an ideal precursor for synthesizing complex amides and esters. For instance, in antiviral drug development, it has been reacted with 1,1-diphenylhydrazine

hydrochloride under mild basic conditions to synthesize N'-phenylacetohydrazide derivatives, which function as potent Ebola virus entry inhibitors[4].

Crucially, the aryl bromide moiety is preserved during these mild acylations. This leaves a perfect chemical handle for subsequent palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) to extend the molecular framework, demonstrating the compound's immense value in modular synthesis.

References

- Fluorochem - (4-Bromo-phenyl)-acetyl chloride (CAS 37859-24-8). Available at: [1\[1\]](#)
- Sigma-Aldrich - 2-(4-Bromophenyl)acetyl chloride | 37859-24-8. Available at:
- UC Berkeley eScholarship - A Modular Approach to the Synthesis of Electron-Deficient Organic Semiconducting Materials. Available at:[3\[3\]](#)
- PubChem - Benzeneacetyl chloride, 4-bromo- | C₈H₆BrClO | CID 181552. Available at: [2\[2\]](#)
- PubMed Central (PMC) - N'-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile. Available at: [4\[4\]](#)

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Sources

- [1. fluorochem.co.uk \[fluorochem.co.uk\]](https://fluorochem.co.uk)
- [2. Benzeneacetyl chloride, 4-bromo- | C₈H₆BrClO | CID 181552 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/Benzeneacetyl%20chloride%2C%204-bromo-)
- [3. escholarship.org \[escholarship.org\]](https://escholarship.org)
- [4. N'-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)

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